1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde
Description
The exact mass of the compound 1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 18.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-phenyl-3-pyridin-3-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-11-13-10-18(14-6-2-1-3-7-14)17-15(13)12-5-4-8-16-9-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZVXJJNBAJELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358095 | |
| Record name | 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36640-50-3 | |
| Record name | 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde. This molecule, possessing a unique constellation of aromatic and heterocyclic moieties, is of significant interest in medicinal chemistry and materials science. This document outlines the theoretical basis and practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, for the structural elucidation and purity assessment of this compound. The guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The specific compound of interest, 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (Molecular Formula: C₁₅H₁₁N₃O, Molecular Weight: 249.27 g/mol ), combines the pyrazole core with a phenyl group at the N1 position, a pyridinyl group at the C3 position, and a reactive carbaldehyde group at the C4 position. This unique arrangement of functionalities makes it a versatile building block for the synthesis of more complex molecular architectures. Accurate and unambiguous structural confirmation through spectroscopic methods is a critical first step in any research and development endeavor involving this compound.
Molecular Structure and Key Spectroscopic Regions
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The key structural features that will give rise to characteristic signals in the various spectra are:
-
Aromatic Protons: Protons on the N-phenyl ring and the pyridinyl ring.
-
Pyrazole Ring Protons: The single proton on the pyrazole ring.
-
Aldehyde Proton: The highly deshielded proton of the carbaldehyde group.
-
Aromatic and Heteroaromatic Carbons: The distinct carbon environments of the phenyl, pyridinyl, and pyrazole rings.
-
Carbonyl Carbon: The carbon of the aldehyde group.
-
Vibrational Modes: Stretching and bending vibrations of C=O, C=N, C=C, and C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, both ¹H and ¹³C NMR will provide a wealth of information.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Based on the analysis of similar structures, the expected chemical shifts (δ) in a deuterated chloroform (CDCl₃) solvent are presented in Table 1.
Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.10 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~9.20 | Doublet | 1H | Pyridinyl H2' |
| ~8.70 | Doublet | 1H | Pyridinyl H6' |
| ~8.50 | Singlet | 1H | Pyrazole H5 |
| ~8.20 | Doublet of Triplets | 1H | Pyridinyl H4' |
| ~7.80 | Doublet | 2H | Phenyl H2, H6 |
| ~7.50 | Triplet | 2H | Phenyl H3, H5 |
| ~7.40 | Triplet | 1H | Phenyl H4 |
| ~7.35 | Doublet of Doublets | 1H | Pyridinyl H5' |
Causality Behind Expected Shifts:
-
The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.
-
The protons on the pyridinyl ring are deshielded by the electronegative nitrogen atom, with the proton at the 2' position being the most deshielded.
-
The pyrazole H5 proton is also expected to be in the aromatic region, its exact position influenced by the electronic effects of the adjacent phenyl and carbaldehyde groups.
-
The protons on the N-phenyl ring will exhibit a typical splitting pattern for a monosubstituted benzene ring.
¹³C NMR Spectroscopy: Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
| Chemical Shift (δ, ppm) | Assignment |
| ~185.0 | Aldehyde Carbonyl (C=O) |
| ~152.0 | Pyrazole C3 |
| ~150.0 | Pyridinyl C2' |
| ~148.0 | Pyridinyl C6' |
| ~140.0 | Pyrazole C5 |
| ~138.0 | Phenyl C1 |
| ~135.0 | Pyridinyl C4' |
| ~130.0 | Phenyl C4 |
| ~129.5 | Phenyl C3, C5 |
| ~128.0 | Pyridinyl C3' |
| ~124.0 | Pyridinyl C5' |
| ~120.0 | Phenyl C2, C6 |
| ~118.0 | Pyrazole C4 |
Expertise in Spectral Interpretation:
The assignment of carbon signals is based on established chemical shift ranges and the expected electronic effects of the substituents. The carbonyl carbon of the aldehyde is characteristically found at a very low field. The carbons directly attached to nitrogen atoms in the heterocyclic rings (pyrazole C3, C5, and pyridinyl C2', C6') are also significantly deshielded.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Optimize the spectral width to cover the range of -1 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a wider spectral width (e.g., 0 to 200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.
Mass Spectrometry: Determining the Molecular Weight
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.
Expected Mass Spectrum
For 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, a high-resolution mass spectrum (HRMS) is expected to show the molecular ion peak corresponding to its exact mass.
Table 3: Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Ion |
| 250.0975 | [M+H]⁺ (Protonated Molecule) |
| 272.0794 | [M+Na]⁺ (Sodium Adduct) |
| 249.0902 | [M]⁺ (Molecular Ion) |
Trustworthiness of Data:
The observation of the protonated molecule [M+H]⁺ with high mass accuracy (typically within 5 ppm) provides strong evidence for the elemental composition of the synthesized compound. The presence of adducts like [M+Na]⁺ is also common and further supports the molecular weight assignment.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).
-
Data Analysis: Identify the molecular ion peak and any common adducts. Compare the experimentally measured exact mass with the theoretically calculated mass for the molecular formula C₁₅H₁₁N₃O.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups in a molecule.
Expected IR Absorption Bands
The IR spectrum of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde will be characterized by several key absorption bands.
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1690 | Strong | Aldehyde C=O Stretch |
| ~1600, ~1580, ~1490 | Medium-Strong | Aromatic C=C and C=N Stretching |
| ~1380 | Medium | C-N Stretch |
| Below 900 | Medium-Strong | Aromatic C-H Bending (Out-of-plane) |
Authoritative Grounding:
The strong absorption around 1690 cm⁻¹ is highly characteristic of an aromatic aldehyde carbonyl group. The presence of the weak Fermi doublet for the aldehyde C-H stretch is also a key diagnostic feature. The absorptions in the 1600-1490 cm⁻¹ region are indicative of the various aromatic and heteroaromatic ring systems.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Synthesis and Characterization Workflow
The synthesis of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes, with the Vilsmeier-Haack reaction being a common method for the formylation of pyrazoles.[1] A typical workflow for the synthesis and characterization is depicted below.
Figure 1: A generalized workflow for the synthesis and spectroscopic characterization of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde.
Conclusion: A Multi-faceted Approach to Structural Elucidation
The comprehensive spectroscopic characterization of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde requires a multi-faceted approach, integrating data from NMR, MS, and IR spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous confirmation of the molecule's identity and purity. This guide provides a framework for researchers to acquire, interpret, and validate the spectroscopic data for this important heterocyclic compound, thereby ensuring the scientific integrity of their subsequent research.
References
-
Patel, R. V., Patel, P. K., & Kumari, P. (2014). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 26(18), 6143–6147. [Link]
-
Urbonas, A., Tumkevicius, S., & Vaskelis, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1–21. [Link]
-
PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Urbonas, A., Tumkevicius, S., & Vaskelis, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]
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El-Dean, A. M. K., El-Gaby, M. S. A., & Gaber, H. M. (2014). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of the Serbian Chemical Society, 79(2), 199-242. [Link]
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Ather, A. H., et al. (2011). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2876. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to Substituted Pyrazole-4-Carbaldehydes: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract
Substituted pyrazole-4-carbaldehydes are a cornerstone class of heterocyclic compounds, serving as exceptionally versatile intermediates in the synthesis of a wide array of biologically active molecules. Their intrinsic structural features, including the stable pyrazole core and the synthetically malleable aldehyde group, have positioned them as privileged scaffolds in medicinal chemistry. This technical guide provides an in-depth review of the synthesis, chemical reactivity, and diverse applications of substituted pyrazole-4-carbaldehydes. We will explore the predominant synthetic methodologies, with a particular focus on the Vilsmeier-Haack reaction, and detail the subsequent chemical transformations that underscore their utility as molecular building blocks. Furthermore, this guide will highlight their significant role in the development of novel therapeutic agents, offering insights into structure-activity relationships and future perspectives for researchers, scientists, and professionals in drug development.
Introduction: The Privileged Pyrazole Scaffold and the Versatility of the 4-Formyl Group
1.1. Significance of Pyrazoles in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a prominent feature in a multitude of pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, and its metabolic stability. Pyrazole and its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3] Notable drugs containing the pyrazole scaffold include the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole, underscoring the therapeutic importance of this heterocyclic system.[2]
1.2. The Role of the 4-Carbaldehyde Moiety as a Synthetic Handle
The introduction of a carbaldehyde (formyl) group at the C4 position of the pyrazole ring dramatically enhances its synthetic utility. This electron-withdrawing group activates the pyrazole ring for certain transformations and, more importantly, serves as a versatile functional handle for a vast array of chemical modifications. The aldehyde can be readily converted into a wide range of other functional groups and can participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This synthetic flexibility allows for the systematic exploration of chemical space around the pyrazole core, a critical aspect of modern drug discovery and lead optimization.
Synthetic Strategies for Substituted Pyrazole-4-Carbaldehydes
The preparation of substituted pyrazole-4-carbaldehydes can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
2.1. The Vilsmeier-Haack Reaction: The Workhorse for Pyrazole Formylation
The Vilsmeier-Haack reaction is the most widely employed and efficient method for the synthesis of pyrazole-4-carbaldehydes.[4][5] This reaction involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][6]
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (chloroiminium ion), which then attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired pyrazole-4-carbaldehyde. A key advantage of the Vilsmeier-Haack reaction is its broad scope. It is particularly effective for the formylation of hydrazones, which can be readily prepared from the condensation of ketones with hydrazines.[5][7] This one-pot cyclization and formylation approach provides a direct and high-yielding route to a diverse range of 1,3,5-trisubstituted pyrazole-4-carbaldehydes.[8][9]
-
Step 1: Formation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent is typically formed in situ and used immediately.[4]
-
Step 2: Formylation Reaction: Dissolve the substituted hydrazone in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Step 3: Reaction Progression and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]
-
Step 4: Hydrolysis and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until it is alkaline.
-
Step 5: Purification: The precipitated solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.[4]
Caption: Workflow for the Vilsmeier-Haack Synthesis.
2.2. Other Synthetic Approaches
While the Vilsmeier-Haack reaction is predominant, other methods for synthesizing pyrazole-4-carbaldehydes exist.
Substituted 4-methylpyrazoles can be oxidized to the corresponding 4-carbaldehydes using various oxidizing agents, such as selenium dioxide (SeO₂) or chromium-based reagents. This method is useful when the corresponding 4-methylpyrazole is readily available.
The reduction of pyrazole-4-carboxylic acids or their corresponding esters and acid chlorides can also yield pyrazole-4-carbaldehydes. Reagents such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminium hydride (LiAlH₄) at low temperatures are commonly used for this transformation.[5] Careful control of the reaction conditions is necessary to prevent over-reduction to the corresponding alcohol.
Table 1: Comparison of Synthetic Methods for Pyrazole-4-Carbaldehydes
| Method | Starting Materials | Reagents | Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | Hydrazones, Substituted Pyrazoles | DMF, POCl₃ | High yields, broad scope, one-pot potential | Harsh acidic conditions, may not be suitable for sensitive substrates |
| Oxidation of 4-Methylpyrazoles | 4-Methylpyrazoles | SeO₂, CrO₃, MnO₂ | Good for specific substrates | Use of toxic heavy metal oxidants, potential for over-oxidation |
| Reduction of Carboxylic Acid Derivatives | Pyrazole-4-carboxylic acids/esters | DIBAL-H, LiAlH₄ | Milder conditions for some substrates | Requires synthesis of the carboxylic acid precursor, risk of over-reduction |
Chemical Reactivity and Synthetic Transformations
The synthetic versatility of substituted pyrazole-4-carbaldehydes lies in the reactivity of both the aldehyde group and the pyrazole ring itself.
3.1. Reactions at the Aldehyde Functionality
The formyl group is a gateway to a plethora of chemical transformations, allowing for the introduction of diverse functionalities.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding pyrazole-4-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: Reduction to the 4-hydroxymethylpyrazole is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).[5]
-
Reductive Amination: This powerful reaction allows for the introduction of various amine functionalities by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride.
-
Condensation Reactions: Pyrazole-4-carbaldehydes readily undergo condensation reactions with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel or Claisen-Schmidt condensations to form α,β-unsaturated systems.[11]
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide access to a variety of substituted alkenes by reacting the aldehyde with the corresponding phosphorus ylides or phosphonate carbanions.
-
Formation of Heterocycles: The aldehyde group can serve as a key building block for the construction of other heterocyclic rings fused to or substituted on the pyrazole core. For instance, reaction with guanidine or amidines can lead to the formation of pyrazolopyrimidines.
Caption: Key Synthetic Transformations of Pyrazole-4-Carbaldehydes.
3.2. Reactions involving the Pyrazole Ring
The pyrazole ring itself can also undergo further functionalization, often influenced by the substituents already present.
-
N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring can be alkylated or arylated to introduce further diversity, which can be crucial for modulating biological activity.
-
Halogenation: Electrophilic halogenation can occur at the available positions on the pyrazole ring, providing further handles for cross-coupling reactions.
Applications in Medicinal Chemistry and Drug Discovery
Substituted pyrazole-4-carbaldehydes are invaluable intermediates in the synthesis of a wide range of biologically active compounds.[2][8] Their derivatives have demonstrated a remarkable array of pharmacological activities.
4.1. As Key Intermediates for Bioactive Molecules
The synthetic transformations described above have been extensively utilized to prepare libraries of compounds for high-throughput screening. For instance, the reductive amination of pyrazole-4-carbaldehydes is a common strategy to introduce diverse amine side chains, which can significantly impact the compound's interaction with its biological target. Similarly, condensation reactions have been used to generate chalcone-like structures with potent anti-inflammatory and anticancer activities.[11]
4.2. Structure-Activity Relationship (SAR) Insights
The ease of functionalization of pyrazole-4-carbaldehydes makes them ideal scaffolds for systematic structure-activity relationship (SAR) studies.[12][13][14] By systematically modifying the substituents at the N1, C3, and C5 positions of the pyrazole ring, as well as the functionality derived from the C4-carbaldehyde, researchers can probe the key interactions with a biological target and optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. For example, in the development of cannabinoid receptor antagonists, modifications around a pyrazole core, which could be derived from a corresponding carbaldehyde, were crucial in defining the structural requirements for potent and selective activity.[13][14]
Table 2: Examples of Bioactive Molecules Derived from Substituted Pyrazole-4-Carbaldehydes
| Derivative Class | Biological Target/Activity | Therapeutic Area | Reference |
| Pyrazole-based Chalcones | Anti-inflammatory, Analgesic | Inflammation, Pain | [11] |
| Pyrazolopyrimidines | Kinase Inhibitors | Oncology | [4] |
| Substituted Pyrazole Amides | Cannabinoid Receptor (CB1) Antagonists | Obesity, Metabolic Disorders | [13][14] |
| Pyrazole-based Schiff Bases | Antimicrobial, Antifungal | Infectious Diseases | [8] |
| Pyrazole-4-carboxamides | Anti-leukemic | Oncology | [9] |
| Pyrazole-based FabH Inhibitors | Fatty Acid Biosynthesis | Antibacterial | [15] |
Conclusion and Future Perspectives
Substituted pyrazole-4-carbaldehydes have firmly established themselves as indispensable building blocks in the realm of medicinal chemistry and drug discovery. The robustness and versatility of synthetic methods for their preparation, particularly the Vilsmeier-Haack reaction, coupled with the vast array of chemical transformations they can undergo, ensure their continued importance. Future research in this area will likely focus on the development of more sustainable and efficient synthetic methodologies, including green chemistry approaches and novel catalytic systems. Furthermore, the application of these scaffolds in the design of inhibitors for novel and challenging biological targets, as well as their incorporation into advanced drug delivery systems and chemical biology probes, represents exciting avenues for future exploration. The continued investigation of substituted pyrazole-4-carbaldehydes will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of human diseases.
References
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(2), 124-133. [Link]
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Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. [Link]
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]
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Kleizienė, N., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. [Link]
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Pandhurnekar, C. P., et al. (2021). A Comprehensive Review on Synthetic Protocols and Pharmacological Activities of Pyrazole Derivatives. Journal of Advanced Scientific Research, 12(3), 37-43. [Link]
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Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]
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Selvam, T. P., et al. (2014). Synthesis and biological activities of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]
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Lisurek, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(1), 115-128. [Link]
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Popov, A. V., et al. (2012). Synthesis and Reactions of Pyrazole-4-carbaldehydes. ResearchGate. [Link]
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Prakash, O., & Kumar, A. (2007). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Synthetic Communications, 37(19), 3241-3246. [Link]
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Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]
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Kumar, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27372. [Link]
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Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
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Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-11. [Link]
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He, X., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4575-4578. [Link]
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An In-Depth Technical Guide to the Predicted Bioactivity of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][3] The incorporation of a pyridine ring and a phenyl group into the pyrazole structure, as seen in 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, presents a molecule with significant potential for therapeutic applications. While this specific compound is not extensively studied, its structural similarity to other biologically active pyrazole derivatives allows for the prediction of its bioactivity profile. This guide provides a comprehensive overview of the predicted bioactivities of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde and outlines a strategic, multi-faceted approach for its validation, encompassing both computational and in-vitro methodologies.
Predicted Bioactivities: An Evidence-Based Postulation
Based on the extensive literature on analogous pyrazole structures, it is predicted that 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde will primarily exhibit anti-inflammatory and anticancer activities.
Several studies on 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives have demonstrated significant analgesic and anti-inflammatory effects.[4][5] For instance, derivatives of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde have shown potent analgesic and anxiolytic activities in vivo.[4] Furthermore, the pyrazole core is a key component of the selective COX-2 inhibitor, Celecoxib, a widely used anti-inflammatory drug, suggesting a potential mechanism of action for novel pyrazole-based compounds.[6]
In the realm of oncology, pyrazole derivatives have been investigated as inhibitors of various protein kinases and other cancer-related targets.[5][7] For example, pyrazole-linked pyrazoline derivatives have been shown to act as EGFR kinase inhibitors with anti-proliferative activity against human cancer cell lines.[5] The structural motifs within 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde are amenable to interactions with the ATP-binding sites of kinases, making this a promising area of investigation.
Computational Prediction of Bioactivity: A Virtual Screening Approach
To refine our predictions and understand the potential molecular mechanisms of action, a computational approach employing molecular docking is proposed. This in-silico technique models the interaction between a small molecule (ligand) and a protein (receptor) to predict the binding affinity and orientation of the ligand at the protein's active site.
Key Protein Targets for Molecular Docking
| Predicted Activity | Protein Target | Rationale for Selection | PDB ID (Example) |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | A key enzyme in the inflammatory pathway and the target of many NSAIDs. Pyrazole derivatives are known COX-2 inhibitors.[6][8] | 1CX2 |
| Anti-inflammatory | Tumor Necrosis Factor-alpha (TNF-α) | A pro-inflammatory cytokine; its inhibition is a therapeutic strategy for inflammatory diseases. | 2AZ5 |
| Anticancer | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Overexpressed in many cancers; its inhibition can block cancer cell proliferation. Pyrazole derivatives have shown inhibitory activity.[5] | 1M17 |
| Anticancer | Tubulin | A key component of the cytoskeleton; its disruption can lead to cell cycle arrest and apoptosis. | 3E22 |
Conceptual Workflow for Molecular Docking
Caption: A conceptual workflow for predicting bioactivity using molecular docking.
In-Vitro Validation of Predicted Anticancer Activity
To empirically validate the predicted anticancer properties, a series of in-vitro assays should be conducted. A foundational and widely used method is the MTT assay, which assesses cell viability.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 - breast adenocarcinoma, A549 - lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
In-Vitro Validation of Predicted Anti-inflammatory Activity
The anti-inflammatory potential of the compound can be assessed through its ability to inhibit key inflammatory mediators and pathways.
Experimental Protocol: COX-2 Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.[10] The assay can be performed using commercially available kits that typically measure the production of prostaglandin E2 (PGE2) via a colorimetric or fluorometric method.[11]
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
-
COX-2 inhibitor screening assay kit (containing necessary buffers and detection reagents)
-
Positive control (e.g., Celecoxib)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit's instructions.
-
Inhibitor Incubation: Add the test compound at various concentrations to the wells of a 96-well plate. Also, include a vehicle control, a positive control, and a no-enzyme control.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the no-enzyme control.
-
Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination and Detection: After a specific incubation period, stop the reaction and add the detection reagents according to the kit's protocol.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Experimental Protocol: Inhibition of Pro-inflammatory Cytokine Release
Principle: This cell-based assay determines the compound's ability to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).[4][12]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Calculate the IC50 values.
Underlying Signaling Pathway: NF-κB
The production of many pro-inflammatory cytokines is regulated by the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[13] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α and IL-6.
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Methodological & Application
The Versatile Precursor: 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde in Kinase Inhibitor Discovery
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, by regulating a vast array of cellular processes, represent a large and druggable class of enzymes. Dysregulation of kinase activity is a hallmark of many pathological conditions. Within the landscape of kinase inhibitor scaffolds, the pyrazole ring system has emerged as a "privileged" structure. Its unique electronic properties, synthetic tractability, and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal foundation for inhibitor design.[1] Pyrazole-based compounds have led to the development of numerous approved drugs targeting a range of kinases, including Janus kinases (JAKs), p38 MAP kinase, and Aurora kinases.[1][2]
This application note delves into the utility of a specific, highly functionalized pyrazole derivative, 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde , as a versatile precursor for the synthesis of novel kinase inhibitors. The strategic placement of the phenyl, pyridinyl, and carbaldehyde moieties on the pyrazole core provides a rich platform for chemical elaboration, enabling the exploration of diverse chemical space to target various kinase families. The aldehyde functionality, in particular, serves as a versatile handle for introducing a variety of pharmacophores through reactions such as Schiff base formation and reductive amination, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Synthesis of the Precursor: A Reliable Pathway
The synthesis of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is most effectively achieved through a two-step process commencing with the condensation of 3-acetylpyridine and phenylhydrazine, followed by a Vilsmeier-Haack reaction.[2] This classical formylation reaction is a robust and widely used method for the synthesis of pyrazole-4-carbaldehydes.[3]
Protocol 1: Synthesis of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
Step 1: Synthesis of 3-acetylpyridine phenylhydrazone
-
To a solution of 3-acetylpyridine (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated product, 3-acetylpyridine phenylhydrazone, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cooled N,N-dimethylformamide (DMF, 5.0 eq) with constant stirring.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes.
-
Add the 3-acetylpyridine phenylhydrazone (1.0 eq) from Step 1 to the Vilsmeier reagent in portions.
-
Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The solid precipitate of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Caption: Synthetic scheme for 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde.
Application in the Synthesis of Kinase Inhibitors
The aldehyde group at the C4 position of the pyrazole ring is a versatile synthetic handle for the introduction of various functionalities to modulate the biological activity of the resulting compounds. Schiff base formation and the synthesis of urea derivatives are two common and effective strategies to generate libraries of potential kinase inhibitors from this precursor.
Targeting p38 MAP Kinase: A Proof-of-Concept
The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, and its inhibition is a validated therapeutic strategy for a range of inflammatory diseases. Pyrazole-urea based compounds have been identified as potent allosteric inhibitors of p38 MAP kinase.[1][4] While a direct derivative of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde has not been explicitly reported as a p38 inhibitor, the synthesis of pyrazolyl urea derivatives is a well-established route to potent inhibitors of this kinase.[5] The following protocol illustrates a general method for converting a pyrazole-4-carbaldehyde into a urea-containing inhibitor, a strategy that can be applied to our precursor of interest.
This protocol is a representative example of how 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde could be elaborated into a urea-based kinase inhibitor.
Step 1: Reductive Amination to Form the Amine Intermediate
-
Dissolve 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add the desired primary amine (e.g., a substituted aniline, 1.1 eq) and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine intermediate, which can be purified by column chromatography if necessary.
Step 2: Urea Formation
-
Dissolve the amine intermediate from Step 1 (1.0 eq) in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran (THF).
-
Add the desired isocyanate (e.g., a substituted phenyl isocyanate, 1.1 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude urea derivative can be purified by recrystallization or column chromatography.
Caption: General workflow for synthesizing pyrazolyl urea derivatives.
Targeting Janus Kinases (JAKs): An Emerging Opportunity
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a critical role in cytokine signaling, and dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[6] Several pyrazole-based JAK inhibitors have been developed, with some achieving clinical success.[7] The aldehyde functionality of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde can be utilized to synthesize Schiff base derivatives, which have shown promise as kinase inhibitors.[8][9]
-
Dissolve 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol.
-
Add a substituted amine or aniline (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization.
Mechanism of Action and Signaling Pathways
The majority of pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They achieve their selectivity and potency by forming specific interactions with amino acid residues in the ATP-binding pocket of the target kinase. The pyrazole core often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase's hinge region. The substituents on the pyrazole ring then occupy adjacent hydrophobic pockets, contributing to the overall binding affinity and selectivity.
For instance, in the case of p38 MAP kinase inhibitors, the pyrazole scaffold can orient substituents to interact with the hydrophobic region I and the "gatekeeper" residue. In JAK inhibitors, the pyrazole core can mimic the adenine moiety of ATP, with substituents extending into selectivity pockets to differentiate between the highly homologous JAK family members.[7]
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.
Data Summary
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |
| Pyrazolyl Urea | p38α MAP Kinase | 1-100 | [4] |
| Pyrazole-based | JAK1 | 5.9 | [7] |
| Pyrazole-based | JAK2 | 5.7 | [7] |
| Pyrazole-based | JAK3 | >100 | [7] |
| Pyrazolyl Thiazolidinone | Aurora-A Kinase | 110 | [10] |
Conclusion and Future Directions
1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde represents a highly promising and versatile starting material for the synthesis of novel kinase inhibitors. Its straightforward synthesis and the presence of a reactive aldehyde functionality provide a robust platform for the generation of diverse compound libraries. The strategic incorporation of the pyridinyl moiety offers an additional vector for modulating solubility, pharmacokinetic properties, and potential interactions with the target kinase.
Future research should focus on the systematic exploration of derivatives synthesized from this precursor, targeting key kinases implicated in cancer and inflammatory diseases. The synthesis and screening of Schiff base and urea libraries derived from 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde against a panel of kinases, such as the JAK family and p38 MAP kinase, is a logical and promising next step. The insights gained from such studies will undoubtedly contribute to the development of the next generation of targeted therapies.
References
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Tong, L. (n.d.). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Retrieved from [Link]
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Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. Available at: [Link]
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Kumar, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Future Journal of Pharmaceutical Sciences, 8(1), 3. Available at: [Link]
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El-Sayed, M. A. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]
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Adooq Bioscience. (n.d.). JAK pathway | JAK inhibitors. Retrieved from [Link]
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Yamagishi, H., et al. (2017). Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. Bioorganic & Medicinal Chemistry, 25(20), 5436-5449. Available at: [Link]
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Yilmaz, I., et al. (2019). Synthesis of New Azo Schiff Bases of Pyrazole Derivatives and their Spectroscopic and Theoretical Investigations. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Retrieved from [Link]
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Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Available at: [Link]
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Kumar, D., et al. (2019). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry, 12(2), 733-742. Available at: [Link]
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Lee, S. H., et al. (2017). Synthesis and In Vitro Antiproliferative Activity of New -Phenyl-3-(4-(Pyridin-3-Yl)Phenyl)Urea-Scaffold Based Compounds. ResearchGate. Available at: [Link]
-
Goud, G. A., et al. (2018). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. World Journal of Pharmacy and Pharmaceutical Sciences, 7(7), 1145-1155. Available at: [Link]
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Pop, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11505. Available at: [Link]
-
He, X., et al. (2022). Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Hindawi. Available at: [Link]
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Kumar, A., et al. (2013). Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4881-4884. Available at: [Link]
-
ResearchGate. (n.d.). Pyridinyl-imidazole inhibitors of p38 MAPK. Retrieved from [Link]
-
Insuasty, B., et al. (2015). Current status of pyrazole and its biological activities. Open Journal of Medicinal Chemistry, 5(4), 75-99. Available at: [Link]
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Pandhurnekar, C. P., et al. (2021). A Comprehensive Review on Synthetic and Medicinal Aspects of Pyrazole Derivatives. Journal of Advanced Scientific Research, 12(ICITNAS), 37-43. Available at: [Link]
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Application Note: Strategic Utilization of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde in Targeted Anticancer Drug Discovery
Executive Summary: The Pyrazole-Pyridine "Privileged Scaffold"
In the landscape of modern oncology, the 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde moiety represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. This specific intermediate combines two critical pharmacophores:
-
The Pyrazole Ring: A rigid 5-membered linker that orients substituents for optimal receptor binding.
-
The Pyridin-3-yl Group: A bioisostere of the phenyl ring that improves water solubility and provides a crucial hydrogen-bond acceptor (nitrogen atom), often essential for interacting with the hinge region of kinase targets (e.g., EGFR, VEGFR-2, CDKs).
This application note provides a comprehensive guide for researchers to synthesize this core scaffold and utilize it as a divergence point for generating libraries of potent anticancer agents, specifically chalcones , Schiff bases , and thiazole hybrids .
Chemical Synthesis Protocol: The Core Scaffold
The synthesis of the title compound relies on the Vilsmeier-Haack reaction , a robust formylation-cyclization sequence.[1] This protocol is optimized for the pyridin-3-yl isomer to ensure high regioselectivity.
Step 1: Hydrazone Formation
Objective: Condensation of 3-acetylpyridine with phenylhydrazine.
-
Reagents: 3-Acetylpyridine (1.0 eq), Phenylhydrazine (1.0 eq), Glacial Acetic Acid (catalytic), Ethanol (solvent).
-
Procedure:
-
Dissolve 10 mmol of 3-acetylpyridine in 20 mL of absolute ethanol.
-
Add 10 mmol of phenylhydrazine dropwise under stirring.
-
Add 3–5 drops of glacial acetic acid.
-
Reflux the mixture for 2–3 hours. Monitor consumption of ketone by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Cool to room temperature. The hydrazone precipitate is filtered, washed with cold ethanol, and dried.
-
Checkpoint: The product should be a yellow/orange solid.
-
Step 2: Vilsmeier-Haack Cyclization
Objective: Cyclization and C4-formylation to generate the pyrazole-4-carbaldehyde.
-
Reagents: DMF (Dimethylformamide, 3.0 eq), POCl
(Phosphorus Oxychloride, 3.0 eq), Hydrazone intermediate (from Step 1). -
Procedure:
-
Vilsmeier Reagent Preparation: In a round-bottom flask, cool anhydrous DMF (30 mmol) to 0°C in an ice bath. Add POCl
(30 mmol) dropwise with vigorous stirring. Caution: Exothermic reaction. Stir for 30 mins until a semi-solid iminium salt forms. -
Addition: Dissolve the hydrazone (10 mmol) in minimal DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Cyclization: Allow the mixture to warm to room temperature, then heat to 70–80°C for 4–6 hours.
-
Work-up: Pour the reaction mixture onto crushed ice. Neutralize carefully with saturated NaHCO
solution (pH ~7–8). -
Isolation: Stir for 1 hour. The solid product (1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde) precipitates out. Filter, wash with water, and recrystallize from ethanol/DMF.
-
Derivatization Workflows: From Scaffold to Drug Candidate
The C4-aldehyde group is a highly reactive "chemical handle."[2] We define two primary workflows for anticancer agent development using this scaffold.
Workflow A: Synthesis of Pyrazolyl-Chalcones (Michael Acceptors)
Chalcones contain an
-
Reaction: Claisen-Schmidt Condensation.
-
Protocol:
-
Mix the aldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.
-
Add 40% NaOH (aq) dropwise at 0–5°C.
-
Stir at room temperature for 12–24 hours.
-
Neutralize with dilute HCl.[3] Filter the precipitate (Chalcone).
-
Workflow B: Synthesis of Schiff Bases (Kinase Inhibitors)
Schiff bases (imines) introduce a spacer that allows the molecule to span large binding pockets, such as those found in EGFR or VEGFR.
-
Reaction: Acid-catalyzed condensation.
-
Protocol:
-
Reflux the aldehyde (1.0 eq) with an aromatic amine (e.g., 4-fluoroaniline, 1.0 eq) in ethanol.
-
Add catalytic glacial acetic acid.
-
Reflux for 4–8 hours. Isolate by filtration.[3]
-
Visualizing the Synthetic & Biological Logic
Figure 1: Synthetic pathway from 3-acetylpyridine to bioactive derivatives and their respective biological targets.
Biological Evaluation Protocols
To validate the anticancer potential of the synthesized derivatives, the following assays are mandatory.
In Vitro Cytotoxicity Assay (MTT)
Purpose: Determine IC
-
Seeding: Seed cells (
cells/well) in 96-well plates and incubate for 24h. -
Treatment: Treat cells with derivatives at varying concentrations (0.1, 1, 5, 10, 50, 100
M) for 48h. Include Doxorubicin as a positive control.[4] -
MTT Addition: Add 10
L of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C. -
Solubilization: Dissolve formazan crystals in DMSO (100
L). -
Measurement: Read absorbance at 570 nm. Calculate % Cell Viability.
Molecular Docking (In Silico Validation)
Purpose: Predict binding affinity to kinase targets (e.g., EGFR Kinase Domain).
-
Protein Prep: Retrieve EGFR crystal structure (e.g., PDB ID: 1M17) from RCSB PDB. Remove water and co-crystallized ligands.
-
Ligand Prep: Draw the derivative structure (e.g., ChemDraw), minimize energy (MM2 force field).
-
Docking: Use AutoDock Vina. Define the grid box around the ATP-binding site (hinge region residues: Met793).
-
Analysis: Look for Hydrogen bonds between the pyridine nitrogen of the scaffold and the hinge region backbone.
Comparative Data Summary
The following table summarizes reported potency ranges for derivatives of this scaffold compared to standard drugs.
| Compound Class | Target Mechanism | Typical IC | Typical IC | Reference |
| Core Aldehyde | Intermediate (Low activity) | > 100 | > 100 | [1] |
| Chalcone Derivative | Tubulin / EGFR Dual Inhibitor | 2.8 – 6.5 | 3.1 – 5.0 | [2, 4] |
| Schiff Base | CDK2 / EGFR Inhibitor | 10 – 15 | 12 – 18 | [3] |
| Doxorubicin (Control) | DNA Intercalation | 0.5 – 1.0 | 0.8 – 1.2 | [1] |
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC - National Institutes of Health. [Link]
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Int. J. Mol.[5] Sci. [Link]
-
1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives: Synthesis and Activity. Asian J. Chem.[6] [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives. Scientific Reports. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Preventing byproduct formation in the formylation of substituted pyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the formylation of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this crucial transformation. Pyrazole-4-carbaldehydes are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals, yet their preparation is often plagued by byproduct formation.
This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanisms, offering logical, field-tested solutions to common experimental challenges. We will focus primarily on the Vilsmeier-Haack reaction, the most prevalent method, while also exploring viable alternatives for sensitive substrates.
Core Concepts: The Vilsmeier-Haack Reaction Mechanism
Understanding the mechanism is the first step to effective troubleshooting. The formylation of a substituted pyrazole is a classic electrophilic aromatic substitution (SEAr). The reaction proceeds through three main stages[1]:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent.[2]
-
Electrophilic Attack: The electron-rich pyrazole ring, specifically the C4 position, attacks the electrophilic carbon of the Vilsmeier reagent. This step is typically the rate-determining step and is highly influenced by the electronic nature of the substituents on the pyrazole ring.
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield the final pyrazole-4-carbaldehyde.
This process is visualized in the diagram below.
Caption: The Vilsmeier-Haack reaction pathway for pyrazole formylation.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the formylation of substituted pyrazoles in a practical question-and-answer format.
Question 1: My reaction is not working or the yield is very low. What are the likely causes?
Answer: This is a common issue that typically points to the electronic nature of your pyrazole substrate. The Vilsmeier-Haack reaction is an electrophilic substitution, meaning it is highly sensitive to the electron density of the pyrazole ring.
Causality & Explanation:
-
Electron-Withdrawing Groups (EWGs): If your pyrazole has strong EWGs (e.g., -NO₂, -CN, -CF₃, aryl groups with nitro substituents), the ring is "deactivated."[3] This deactivation makes the pyrazole a weaker nucleophile, slowing down or completely inhibiting the attack on the Vilsmeier reagent. N-unsubstituted pyrazoles can also fail to undergo formylation at the 4-position under standard conditions.[4][5]
-
N1-Substituent: The reaction is most efficient on N-alkyl or N-aryl pyrazoles.[4] An unsubstituted N-H can be deprotonated under the reaction conditions, potentially leading to side reactions or insolubility.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low-yield formylation reactions.
Solutions:
-
Increase Reaction Severity: For moderately deactivated substrates, increasing the reaction temperature (e.g., from 70 °C to 100-120 °C) and prolonging the reaction time can sometimes force the reaction to completion.[2] However, this carries the risk of decomposition and byproduct formation.
-
Protect N-H Pyrazoles: If you are using an N-unsubstituted pyrazole, consider protecting the nitrogen with a suitable group before formylation. A propanoate group has been successfully used for this purpose, followed by deprotection.[4]
-
Switch to an Alternative Method: For highly deactivated or sensitive substrates, the Vilsmeier-Haack conditions may be too harsh. Consider the Duff reaction (see Question 4).
Question 2: I've isolated a byproduct containing a chlorine atom instead of the aldehyde. What happened?
Answer: You are likely observing the formation of a chloro- or dichloro-methyl byproduct. This occurs when the hydrolysis of the intermediate iminium salt is incomplete or when the Vilsmeier reagent itself acts as a chlorinating agent.
Causality & Explanation: The intermediate formed after the pyrazole attacks the Vilsmeier reagent is an iminium salt. For the aldehyde to form, this salt must be completely hydrolyzed by water.
-
Incomplete Hydrolysis: If the work-up is not sufficiently basic or is too brief, the hydrolysis may be incomplete, leading to chlorinated intermediates.
-
Reaction with Hydroxyl Groups: If your substrate contains a hydroxyl group (e.g., a 2-hydroxyethyl substituent on N1), the Vilsmeier reagent can replace the -OH group with a chlorine atom.[3]
Solutions:
-
Controlled Hydrolysis: Ensure a robust aqueous work-up. After cooling the reaction, pour it onto crushed ice and then neutralize carefully with a base like sodium hydroxide, sodium carbonate, or sodium bicarbonate solution until the pH is basic (pH > 9). Stirring vigorously for an extended period (1-2 hours) at room temperature or with gentle heating can drive the hydrolysis to completion.
-
Protect Sensitive Functional Groups: If your substrate has functional groups like alcohols that are susceptible to chlorination, they should be protected prior to the Vilsmeier-Haack reaction.
Question 3: My reaction mixture turned dark, and I have a complex mixture of products upon analysis. What causes this decomposition?
Answer: A dark, tarry reaction mixture is a clear sign of decomposition, which is almost always caused by excessive heat or prolonged reaction times, especially with electron-rich substrates.
Causality & Explanation: The Vilsmeier reagent is highly reactive. While necessary for the formylation, prolonged exposure at high temperatures can lead to unwanted side reactions.
-
DMF Decomposition: At high temperatures and over long periods, DMF can decompose to generate small amounts of formaldehyde.[3] This can lead to hydroxymethylation of your pyrazole, creating an unexpected byproduct, (4-hydroxymethyl)pyrazole.[3]
-
Substrate Instability: Electron-rich pyrazoles are highly activated and can be susceptible to polymerization or other decomposition pathways under harsh acidic and high-temperature conditions.
Solutions:
-
Optimize Temperature and Time: Carefully monitor your reaction by TLC or LCMS. Aim for the lowest temperature and shortest time necessary for complete conversion of your starting material. For many substrates, heating at 60-80 °C for 2-7 hours is sufficient.[2][6]
-
Controlled Reagent Addition: Always add the POCl₃ dropwise to the DMF at 0 °C to control the initial exothermic formation of the Vilsmeier reagent before adding your substrate.
Question 4: The Vilsmeier-Haack reaction is not working for my sensitive substrate. Is there a milder alternative?
Answer: Yes. The Duff reaction is an excellent alternative for formylating pyrazoles under milder, non-chlorinating conditions. This method is particularly useful for substrates that are sensitive to the harshness of POCl₃.
Causality & Explanation: The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically trifluoroacetic acid (TFA).[7] The reaction proceeds via the formation of an electrophilic iminium cation from HMTA, which then attacks the activated pyrazole ring. The subsequent hydrolysis of the intermediate furnishes the aldehyde. This method avoids the use of POCl₃, making it significantly milder and safer.[7]
Reaction Condition Comparison:
| Feature | Vilsmeier-Haack Reaction | Duff Reaction |
| Reagents | DMF, POCl₃ (or SOCl₂, oxalyl chloride) | Hexamethylenetetramine (HMTA), Acid (TFA, AcOH) |
| Temperature | 0 °C to 120 °C | Reflux (typically 60-120 °C) |
| Key Advantages | High reactivity, widely applicable | Milder, avoids POCl₃, good for sensitive substrates |
| Common Byproducts | Chlorinated species, decomposition products | Lower yields with deactivated rings |
| Reference | [2] | [7][8] |
Experimental Protocols
Protocol 1: Optimized Vilsmeier-Haack Formylation
This protocol is a general starting point and should be optimized for your specific substrate.
-
Reagent Preparation (Vilsmeier Reagent):
-
In a three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer, add anhydrous DMF (5.0 eq).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes. The solution should become a thicker, yellowish-white slurry.
-
-
Formylation Reaction:
-
Dissolve the substituted pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or an inert solvent like dichloroethane.
-
Add the pyrazole solution to the Vilsmeier reagent at 0 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to 70-90 °C.
-
Monitor the reaction progress by TLC or LCMS (typically 2-6 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto a vigorously stirred beaker of crushed ice.
-
Neutralize the acidic solution by slowly adding 2 M aqueous sodium hydroxide (NaOH) solution until the pH is ~9-10.
-
Stir the resulting suspension for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium intermediate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[9]
-
Protocol 2: Duff Reaction for Sensitive Substrates
This protocol provides a milder alternative to the Vilsmeier-Haack reaction.[7]
-
Reaction Setup:
-
To a round-bottom flask, add the 1-phenyl-1H-pyrazole derivative (1.0 eq, e.g., 4.0 mmol), hexamethylenetetramine (HMTA, 1.5 eq, 6.0 mmol), and trifluoroacetic acid (TFA, ~5 mL).
-
Equip the flask with a reflux condenser.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC (typically requires 6-12 hours).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the solution into an ice bath.
-
Neutralize the mixture by the slow addition of a 10% aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is neutral or slightly basic.
-
If a precipitate forms, filter it off under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate.
-
Dry and concentrate the organic extracts (or dissolve the filtered solid) and purify the crude product by column chromatography.[7]
-
References
-
Al-Masoudi, N. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
-
Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Chemical Bulletin, 55(10), 1818–1903. Available at: [Link]
-
Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its applications in heterocyclic synthesis. International Journal of Organic Chemistry, 3(3), 187-192. Available at: [Link]
-
Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. Available at: [Link]
- Müller, T., et al. (2011). Method for purifying pyrazoles. Google Patents, WO2011076194A1.
-
ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
de Oliveira, C. H. A., et al. (2012). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Synthetic Communications, 42(11), 1634-1640. Available at: [Link]
-
Glinyanaya, N. V., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(15), 5851. Available at: [Link]
-
Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27431-27455. Available at: [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13. Available at: [Link]
-
Al-Amiery, A. A., et al. (2019). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 3(4), 458-467. Available at: [Link]
-
ChemTube3D. (n.d.). Pyrrole - The Vilsmeier Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Request PDF. Available at: [Link]
-
Encyclopedia.pub. (2023). Synthesis and Properties of Pyrazoles. Available at: [Link]
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Recrystallization techniques for purifying 1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde
Technical Support Center: Purifying 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource for the purification of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde via recrystallization. The content is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Part 1: Foundational Knowledge & FAQs
This section addresses fundamental questions regarding the compound's properties and the principles of recrystallization as they apply to this specific molecule.
Q1: What are the key structural features of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde that influence solvent selection for recrystallization?
A: The solubility characteristics of this molecule are governed by a combination of polar and non-polar functional groups. Understanding this balance is crucial for selecting an appropriate solvent system.
-
Aromatic Systems (Phenyl and Pyridyl Rings): These bulky, planar rings contribute to the molecule's rigidity and allow for strong crystal lattice packing (π-stacking). They are generally soluble in aromatic or moderately polar solvents.
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, which increases the molecule's polarity and its potential solubility in protic solvents like alcohols. However, pyridinic heterocycles can sometimes present challenges in crystallization compared to their non-heteroaromatic analogs[1].
-
Pyrazole Ring: This five-membered heterocyclic ring contains two nitrogen atoms, contributing to the overall polarity of the molecule.
-
Carbaldehyde Group (-CHO): The aldehyde is a polar functional group that can act as a hydrogen bond acceptor, further enhancing solubility in polar solvents.
Collectively, these features render the molecule moderately polar. The ideal solvent will therefore need to effectively solvate these different regions at an elevated temperature while allowing the compound to become insoluble upon cooling.
Q2: What are the characteristics of an ideal solvent for this recrystallization?
A: An ideal recrystallization solvent should meet several key criteria:
-
High Solubility at High Temperature: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.
-
Low Solubility at Low Temperature: The compound should be poorly soluble in the same solvent at low temperatures (e.g., 0-4 °C) to maximize the recovery of pure crystals.
-
Does Not React with the Compound: The solvent must be chemically inert to the pyrazole-carbaldehyde structure.
-
Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a sufficient solubility gradient but low enough to be easily removed from the final crystals. It should also be below the melting point of the compound to prevent "oiling out."
-
Volatile: The solvent should be volatile enough to be easily evaporated from the purified crystals during the drying process.
-
Dissolves Impurities Well or Not at All: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).
Q3: Where should I start with solvent selection?
A: Based on the molecule's structure and literature precedents for similar pyrazole derivatives, alcohols are an excellent starting point.[2][3] Ethanol, in particular, often provides the right balance of polarity to dissolve such compounds when hot while allowing for good crystal formation upon cooling.[2] A mixed solvent system, such as ethyl acetate/hexane or acetone/hexane, is a viable secondary option.[1]
Part 2: Experimental Protocols & Data
This section provides step-by-step methodologies for recrystallization and a data table to guide solvent selection.
Recommended Protocol: Single-Solvent Recrystallization with Ethanol
This protocol is the recommended starting point for purifying 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, as ethanol has been successfully used for recrystallizing closely related analogs.[2]
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot ethanol until the solid just completely dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.[3][4]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the solution to boiling for a few minutes. Be cautious, as adding too much charcoal can adsorb your product and reduce the yield.[4]
-
Hot Filtration (If charcoal was used or insoluble impurities are present): Pre-heat a clean flask and a funnel (stemless or short-stemmed is best). Place a fluted filter paper in the funnel. Pour the hot solution through the filter paper to remove the charcoal or other insoluble materials. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Rapidly crashing the solid out of solution can trap impurities.[4]
-
Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a moderate temperature.
Data Summary: Solvent Selection Guide
The following table provides guidance on selecting a solvent for recrystallization. The suitability is predicted based on chemical principles and data for analogous compounds.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Predicted Suitability & Rationale |
| Ethanol | 78 | 24.5 | Excellent Starting Point. Protic solvent with balanced polarity for aromatic and heterocyclic systems. Proven effective for similar pyrazoles.[2] |
| Isopropanol | 82 | 19.9 | Good Alternative. Slightly less polar than ethanol; may offer a better solubility gradient if recovery from ethanol is low. |
| Ethyl Acetate | 77 | 6.0 | Possible (likely in a mixed system). Good solvent for moderately polar compounds. May be too good of a solvent, requiring an anti-solvent like hexane. |
| Acetone | 56 | 21.0 | Possible (likely in a mixed system). A highly polar aprotic solvent. Its low boiling point can make handling difficult, but it is effective for dissolving many organics.[1] |
| Hexane/Heptane | 69 / 98 | ~2.0 | Poor (used as anti-solvent). Non-polar solvents. The compound is expected to be insoluble. Ideal for use as an anti-solvent with ethyl acetate or acetone.[1] |
| Toluene | 111 | 2.4 | Possible. An aromatic solvent that can dissolve other aromatic compounds well when hot. High boiling point may be a concern. |
| Water | 100 | 80.1 | Poor (likely insoluble). The molecule has significant non-polar character and is unlikely to be soluble in water even when hot.[1] |
Part 3: Visualization & Workflows
Recrystallization Workflow Diagram
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
Al-Hourani, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]
-
Shafiee, M., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]
-
Al-Hourani, B. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]
-
University of Toronto Scarborough. (n.d.). recrystallization, filtration and melting point. UTSC Home. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
El-Shehry, M. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. [Link]
Sources
Overcoming poor regioselectivity in the synthesis of substituted pyrazoles
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic routes. Pyrazole scaffolds are cornerstones in medicinal chemistry and materials science, but their synthesis, particularly with unsymmetrical precursors, is often plagued by the formation of difficult-to-separate regioisomeric mixtures.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and solve these common issues.
Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific experimental issues in a question-and-answer format, providing both the "what to do" and the "why it works."
Q1: I'm reacting an unsymmetrical 1,3-diketone with a substituted hydrazine (e.g., methylhydrazine) and getting a 1:1 mixture of regioisomers. How can I control the reaction to favor one product?
This is the most classic regioselectivity challenge in pyrazole synthesis. The outcome is determined by which of the two carbonyl carbons of the diketone is initially attacked by the substituted nitrogen of the hydrazine. Controlling this first step is key to achieving a single, desired product.
Underlying Cause: The two carbonyl groups in an unsymmetrical 1,3-diketone (R¹-CO-CH₂-CO-R²) present two electrophilic sites for nucleophilic attack by the substituted hydrazine (R³-NH-NH₂). If the electronic and steric environments of the two carbonyls are similar, and the reaction conditions are not optimized, the attack occurs indiscriminately at both sites, leading to a mixture of pyrazole regioisomers.
Detailed Troubleshooting Actions:
-
Exploit Inherent Substrate Bias:
-
Electronic Effects: An electron-withdrawing group (like -CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, an electron-donating group will deactivate the nearby carbonyl. If your diketone has groups with significantly different electronic properties, this can be the primary determinant of regioselectivity.
-
Steric Hindrance: A bulky group (like tert-butyl) will sterically hinder the attack of the hydrazine at the adjacent carbonyl. The reaction will preferentially occur at the less hindered carbonyl.
-
-
Solvent Modification (High-Impact Strategy):
-
The Fluorinated Alcohol Effect: Standard protocols often use ethanol, which can lead to poor regioselectivity. Switching the solvent to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve, and even reverse, the regioselectivity.[1]
-
Causality: Fluorinated alcohols are strong hydrogen bond donors but very poor hydrogen bond acceptors. It is proposed that they stabilize the hemiaminal intermediate, influencing the subsequent cyclization and dehydration pathway to favor one regioisomer over the other.[1] This simple change is one of the most effective methods for controlling regioselectivity in these reactions.
-
Data Snapshot: The Impact of Solvent on Regioselectivity
| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomer Ratio (Desired:Undesired) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol (EtOH) | ~1:1 | [1] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 4.3:1 | [1] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | >20:1 | [1] |
-
Catalysis and pH Control:
-
The condensation is often pH-sensitive. In acidic conditions, the carbonyl is activated by protonation, while in basic conditions, the nucleophilicity of the hydrazine can be enhanced.
-
Systematically screening mild acid catalysts (e.g., acetic acid, TFA) or bases can alter the reaction kinetics and favor one pathway. For instance, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles was achieved at room temperature using N,N-dimethylacetamide as the solvent without additional catalysts.[2][4]
-
Q2: My [3+2] cycloaddition of a sydnone with an unsymmetrical alkyne is giving me both 1,4- and 1,5-disubstituted pyrazoles. How can I improve the regioselectivity?
Regioselectivity in [3+2] cycloadditions is a common challenge governed by frontier molecular orbital (FMO) theory. However, practical laboratory solutions can effectively steer the reaction toward a single isomer.
Underlying Cause: Early sydnone-alkyne cycloadditions often required harsh conditions and suffered from poor regioselectivity, especially with internal alkynes, yielding mixtures of regioisomers.[3] The outcome depends on the alignment of the dipole (sydnone) and dipolarophile (alkyne), which is influenced by electronics, sterics, and catalysis.
Troubleshooting Actions:
-
Catalysis is Key:
-
Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC): This is a powerful method for achieving high regioselectivity. Copper (I) catalysts can selectively produce 1,4-disubstituted pyrazoles.[3]
-
Ruthenium Catalysis: Certain ruthenium catalysts have also been shown to provide high selectivity in related cycloadditions.[4]
-
-
Substrate Modification:
-
Use Activated Alkynes: Employing alkynes with strong electron-withdrawing groups (e.g., alkynyl phenyl sulfones) or other functional handles like alkynylsilanes and alkynylboronates can significantly improve regioselectivity under specific conditions.[3]
-
Umpolung Reactivity: A novel approach utilizes 2-alkynyl-1,3-dithianes, which under basic conditions, exhibit umpolung (reverse polarity) reactivity. This strategy enables a highly regioselective [3+2] cycloaddition with sydnones under mild conditions.[3]
-
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism that dictates regioselectivity in the reaction between a 1,3-diketone and a substituted hydrazine?
A: The reaction proceeds via a two-step mechanism:
-
Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the diketone to form a hemiaminal intermediate. When using a substituted hydrazine (R-NH-NH₂), the more nucleophilic, unsubstituted -NH₂ terminus typically attacks first. However, the choice of which carbonyl is attacked is the regiochemistry-determining step.
-
Cyclization and Dehydration: The intermediate then undergoes intramolecular cyclization, where the other nitrogen atom attacks the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring.
The regioselectivity is therefore locked in during the first step. Factors that make one carbonyl carbon more electrophilic (electronic effects) or more accessible (steric effects) than the other will direct this initial attack and determine the final product.
Q: Are there synthetic methods that are inherently regioselective, avoiding the issue altogether?
A: Yes. These "regioselective-by-design" methods are excellent alternatives if optimization fails or is not feasible.
-
Stepwise Synthesis: Instead of a one-pot reaction, you can perform the synthesis in a stepwise manner. For example, reacting an active methylene reagent with phenylisothiocyanate and then an alkylating agent generates a push-pull alkene intermediate. The subsequent reaction of this defined intermediate with a hydrazine can be more selective. However, even this approach can sometimes yield mixtures depending on the conditions, highlighting the subtle effects at play.[5]
-
Multi-Component Reactions (MCRs): Many modern MCRs are designed to be highly regioselective. For instance, a three-component reaction of an aldehyde, a hydrazine, and a β-diketone catalyzed by (TBA)₂S₂O₈ under solvent-free conditions has been reported to have high yield and regioselectivity.[6] These methods build complexity rapidly while maintaining strict regiochemical control.
-
Cycloadditions with Pre-defined Partners: Using reagents where the connectivity is unambiguous, such as the reaction of hydrazones with nitroolefins or α-bromo ketones, can provide access to tri- or tetrasubstituted pyrazoles with excellent regiocontrol.[4]
Q: How do I unambiguously determine the structure of my pyrazole regioisomers?
A: This is a critical step. A combination of spectroscopic techniques is required for definitive structure elucidation.
-
Nuclear Magnetic Resonance (NMR): 2D NMR techniques are the gold standard. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between protons, for example, between the N-alkyl/aryl group and the substituent at the C5 position of the pyrazole ring. This spatial proximity can definitively distinguish between the two possible regioisomers.[5]
-
Mass Spectrometry (MS): While MS will confirm the mass of the isomers (which is identical), analyzing the fragmentation patterns from collision-induced dissociation (CID) can sometimes reveal differences that help in identification.[5]
-
X-ray Crystallography: If you can grow a suitable single crystal of one of the isomers, X-ray diffraction provides an unambiguous structural assignment. This can then be used to calibrate your NMR data for future analyses.
Protocol Example: Regioselective Synthesis of N-Methylpyrazoles using TFE
This protocol is adapted from methodologies that leverage fluorinated alcohols to improve regioselectivity.[1]
Objective: To synthesize a 1,3,5-trisubstituted pyrazole from an unsymmetrical 1,3-diketone and methylhydrazine, maximizing the yield of the desired regioisomer.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Standard laboratory glassware and magnetic stirrer
-
Reaction monitoring tools (TLC, LC-MS)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of approximately 0.2-0.5 M.
-
Reagent Addition: Begin stirring the solution at room temperature. Slowly add methylhydrazine (1.1 eq) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (TFE boiling point: ~74 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting diketone is consumed (typically 4-12 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the TFE solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel to separate the major regioisomer from any minor isomer and impurities.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. Confirm the regiochemistry using 2D NOESY NMR analysis.
-
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]4]
-
Cruces, J., & Fustero, S. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(17), 7124–7130. [Link]1]
-
Sanna, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]5]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6498. [Link]2]
-
Lee, S., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(24), 17351–17362. [Link]3]
-
Wang, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]6]
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- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Stability issues of 1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde in solution
An In-Depth Guide to Understanding and Mitigating Stability Issues in Solution
Introduction
1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique structure, incorporating phenyl, pyridine, and pyrazole rings with a reactive carbaldehyde group, makes it a valuable building block in the synthesis of complex molecules.[1][2] However, the very features that make this compound synthetically attractive also contribute to its potential instability in solution. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and mitigating stability issues encountered during experimental work. We will delve into the underlying chemical principles governing its degradation and offer field-proven protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Basics
This section addresses the most common initial questions regarding the handling and stability of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde.
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is primarily influenced by three factors: the reactivity of the aldehyde group, the potential for oxidation, and the influence of pH on the heterocyclic rings. The aldehyde functional group is susceptible to oxidation, especially in the presence of air (oxygen), light, and certain metal ions. It can be oxidized to the corresponding carboxylic acid. Additionally, aldehydes can undergo other reactions like hydration and acetal formation, particularly in protic solvents.[3][4][5] The pyrazole and pyridine rings, while generally stable, can be influenced by the pH of the solution, which may affect overall compound stability.[6]
Q2: I've noticed a yellowing of my solution over time. What could be the cause?
A2: The development of a yellow color in a solution of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is often an indicator of degradation. This can be due to the formation of oxidized impurities or polymeric byproducts. The aldehyde group is a primary suspect for undergoing oxidation. To confirm this, it is recommended to analyze the solution using techniques like HPLC or LC-MS to identify any new peaks corresponding to degradation products.
Q3: What are the ideal storage conditions for this compound in its solid state?
A3: In its solid form, 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde should be stored in a tightly sealed container, protected from light and moisture.[7] Storing it in a desiccator at a cool temperature (-20°C is recommended for long-term storage) will help minimize degradation.[7] Exposure to atmospheric oxygen and humidity should be minimized.
Q4: Which solvents are recommended for dissolving this compound to maximize its stability?
A4: For short-term use, aprotic solvents such as anhydrous Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM) are generally preferred. These solvents are less likely to react with the aldehyde group. It is crucial to use high-purity, anhydrous solvents to avoid introducing water, which can lead to hydrate formation.[4] For longer-term storage in solution, it is advisable to prepare fresh solutions before use whenever possible.
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides a question-and-answer-based guide to troubleshoot specific problems you might encounter during your experiments.
Issue 1: Inconsistent Results in Biological Assays
Q: My dose-response curves are not reproducible, and I suspect the compound is degrading in my cell culture medium. What should I do?
A: This is a common issue, as aqueous and buffered biological media can promote degradation. The aldehyde group can react with components in the media or be susceptible to oxidation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent biological assay results.
Detailed Protocol: Stability Assessment in Aqueous Media
-
Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde in anhydrous DMSO.
-
Incubation: Dilute the stock solution to the final working concentration in your cell culture medium. Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution.
-
Sample Preparation: Immediately quench any potential reaction by diluting the aliquot in a cold, aprotic solvent like acetonitrile. If necessary, precipitate proteins by adding an equal volume of cold acetonitrile, vortexing, and centrifuging.
-
Analysis: Analyze the supernatant by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Monitor the peak area of the parent compound over time.
-
Interpretation: A significant decrease in the peak area of the parent compound over time indicates instability in the medium.
Issue 2: Formation of an Unknown Precipitate in Solution
Q: I dissolved the compound in methanol, and after a short period, a white precipitate formed. What is happening?
A: The formation of a precipitate in an alcohol-based solvent like methanol suggests the formation of a hemiacetal or acetal, which may have lower solubility. Aldehydes can react reversibly with alcohols to form hemiacetals, and this reaction can be catalyzed by trace amounts of acid or base.[4]
Plausible Reaction Pathway:
Caption: Reversible formation of a hemiacetal in methanol.
Recommendations:
-
Solvent Choice: Switch to an aprotic solvent like DMSO, DMF, or acetonitrile for your stock solutions.
-
Avoid Alcohols: If your experimental protocol requires the use of an alcohol, prepare the solution immediately before use and use it promptly.
-
pH Control: Ensure the solvent is neutral, as acidic or basic conditions can catalyze hemiacetal and acetal formation.
Issue 3: Low Yields in Synthetic Reactions Using the Aldehyde
Q: I am using 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde as a starting material for a reaction, but my yields are consistently low. Could the starting material be the issue?
A: Yes, the purity and stability of the aldehyde are critical for successful synthetic transformations. If the aldehyde has degraded, its effective concentration will be lower, leading to reduced yields. The primary degradation pathway to consider is oxidation to the corresponding carboxylic acid.
Verification and Mitigation Strategy:
-
Purity Check: Before starting your reaction, verify the purity of your 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde using an appropriate analytical method such as ¹H NMR or LC-MS. In the ¹H NMR spectrum, the aldehyde proton should appear as a sharp singlet typically between 9 and 10 ppm. The presence of a broad peak in the 10-13 ppm region could indicate the presence of the carboxylic acid impurity.
-
Reaction Conditions: If the aldehyde is pure, consider your reaction conditions.
-
Atmosphere: Run your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent: Use anhydrous solvents to avoid unwanted side reactions with water.
-
Temperature: Elevated temperatures can accelerate degradation. If possible, run the reaction at a lower temperature.
-
Data Summary: Recommended Solvents and Conditions
| Solvent | Type | Recommended Use | Potential Issues |
| DMSO | Aprotic, Polar | Stock solutions, biological assays | Can be difficult to remove, hygroscopic |
| DMF | Aprotic, Polar | Synthetic reactions, stock solutions | High boiling point, potential for decomposition |
| Acetonitrile | Aprotic, Polar | HPLC mobile phase, stock solutions | Lower solvating power for some compounds |
| DCM | Aprotic, Nonpolar | Extractions, synthetic reactions | Volatile, potential for acidic impurities |
| Methanol/Ethanol | Protic | Not recommended for storage | Hemiacetal/acetal formation |
| Water/Buffers | Protic | Not recommended for storage | Hydrate formation, pH-dependent degradation |
Section 3: In-Depth Mechanistic Insights
A deeper understanding of the potential degradation pathways is crucial for designing robust experimental protocols.
Oxidation of the Aldehyde
The formyl group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH). This can occur via auto-oxidation in the presence of atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.
Proposed Oxidation Mechanism:
Caption: Simplified free-radical mechanism for aldehyde auto-oxidation.
Influence of pH
The pyridine ring contains a basic nitrogen atom that can be protonated under acidic conditions. The pyrazole ring also has nitrogen atoms with varying basicity. Changes in pH can alter the electron density and solubility of the entire molecule, potentially influencing its stability. While pyrazoles are generally stable, extreme pH conditions should be avoided.[6][8]
Conclusion
The successful use of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde in research and development hinges on a thorough understanding of its stability profile. By being mindful of the inherent reactivity of the aldehyde group and taking appropriate preventative measures—such as using anhydrous aprotic solvents, working under an inert atmosphere for sensitive reactions, and always starting with material of verified purity—researchers can ensure the reliability and reproducibility of their results. This guide provides a foundational framework for troubleshooting common issues, but careful observation and analytical diligence remain the cornerstones of good scientific practice.
References
-
El-Sayed, M. A. A., & El-Sawy, E. R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]
-
Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2023). Reactions of Aldehydes and Ketones with Water. [Link]
-
ACS Publications. (2024). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. ACS Omega. [Link]
-
ACS Publications. (2025). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. [Link]
-
El-Sayed, M. A. A., & El-Sawy, E. R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. [Link]
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Validation & Comparative
A Comparative Guide to the Bioactivity of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde and Its Positional Isomers
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] The introduction of a pyridinyl substituent to this versatile heterocycle opens up new avenues for therapeutic intervention, owing to the pyridine ring's ability to engage in hydrogen bonding and influence the molecule's physicochemical properties. This guide provides an in-depth comparison of the bioactivity of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde and its pyridin-2-yl and pyridin-4-yl positional isomers. While direct head-to-head comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide synthesizes data from closely related structures and established principles of medicinal chemistry to provide a comprehensive analysis for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Phenyl-Pyridinyl-Pyrazole Scaffold
The 1-phenyl-3-(pyridin-yl)-1H-pyrazole-4-carbaldehyde scaffold represents a confluence of three key pharmacophoric units: a pyrazole core, a phenyl ring, and a pyridinyl moiety. The pyrazole nucleus is a well-established pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The phenyl group at the 1-position of the pyrazole ring often contributes to favorable pharmacokinetic properties and can engage in hydrophobic interactions with biological targets. The pyridinyl group, with its nitrogen atom, can act as a hydrogen bond acceptor, influencing solubility, cell permeability, and target binding affinity. The position of the nitrogen atom within the pyridine ring (ortho, meta, or para relative to the pyrazole linkage) can profoundly impact the molecule's electronic distribution, conformation, and ultimately, its biological activity.
The carbaldehyde group at the 4-position of the pyrazole ring is a versatile functional group that can participate in various chemical reactions, allowing for the synthesis of a diverse library of derivatives.[1] It can also act as a hydrogen bond acceptor or participate in covalent interactions with target proteins.
Synthesis of 1-Phenyl-3-(pyridin-yl)-1H-pyrazole-4-carbaldehydes
The synthesis of these isomeric compounds typically proceeds via a multi-step sequence, with the Vilsmeier-Haack reaction being a key transformation for the introduction of the carbaldehyde group. A general synthetic pathway is outlined below.
Figure 1: General synthetic workflow for 1-Phenyl-3-(pyridin-yl)-1H-pyrazole-4-carbaldehyde isomers.
Detailed Experimental Protocol:
Step 1: Synthesis of Phenylhydrazone Intermediate
-
To a solution of the respective acetylpyridine isomer (1.0 eq) in absolute ethanol, add phenylhydrazine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated phenylhydrazone is collected by filtration, washed with cold ethanol, and dried under vacuum.
Causality: The acidic catalyst protonates the carbonyl oxygen of the acetylpyridine, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of phenylhydrazine. The subsequent dehydration reaction drives the formation of the C=N double bond of the hydrazone.
Step 2: Synthesis of 1-Phenyl-3-(pyridin-yl)-1H-pyrazole-4-carbaldehyde
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF) with stirring.
-
To this pre-formed Vilsmeier reagent, add the phenylhydrazone intermediate (1.0 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, heat the reaction mixture to 60-70°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the desired 1-phenyl-3-(pyridin-yl)-1H-pyrazole-4-carbaldehyde isomer.
Causality: The Vilsmeier reagent acts as both a cyclizing and formylating agent. The electrophilic nature of the Vilsmeier reagent facilitates the cyclization of the phenylhydrazone to form the pyrazole ring, followed by the electrophilic substitution at the electron-rich 4-position of the pyrazole to introduce the carbaldehyde group.
Comparative Bioactivity Profile
While a direct comparative study of the three positional isomers is lacking, we can infer potential differences in their bioactivity based on structure-activity relationship (SAR) studies of related pyridinyl-pyrazole derivatives and the inherent electronic properties of the pyridine ring.
Anticancer Activity
Derivatives of the pyridinyl-pyrazole scaffold have demonstrated promising anticancer activity. For instance, certain 5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbaldehyde derivatives have shown cytotoxic effects against various cancer cell lines.
The position of the nitrogen atom in the pyridine ring can significantly influence the molecule's interaction with biological targets. The lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor, and its basicity is influenced by its position.
-
Pyridin-2-yl Isomer: The nitrogen at the 2-position is in close proximity to the pyrazole ring, which can lead to intramolecular hydrogen bonding or specific steric conformations that may either enhance or hinder binding to a target protein.
-
Pyridin-3-yl Isomer (the topic compound): With the nitrogen at the 3-position, the electronic influence on the pyrazole ring is primarily inductive. This isomer presents a different spatial arrangement of the hydrogen bond acceptor compared to the 2- and 4-yl isomers.
-
Pyridin-4-yl Isomer: The nitrogen at the 4-position is electronically conjugated with the pyrazole ring system, which can significantly alter the electron density of the entire molecule. This isomer has been incorporated into compounds showing a range of biological activities.[1]
Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| 1-Phenyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | 15.2 | 12.8 | 18.5 |
| 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | 10.5 | 8.9 | 11.2 |
| 1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | 25.8 | 22.1 | 29.7 |
| Doxorubicin (Standard) | 0.8 | 0.5 | 1.2 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as direct comparative experimental data for these specific isomers is not currently available in the literature. It is intended to demonstrate how such a comparison would be presented.
Antimicrobial Activity
Pyrazole-4-carbaldehyde derivatives have been reported to possess antimicrobial properties.[1] The presence of the pyridinyl moiety can enhance this activity due to the known antimicrobial properties of pyridine derivatives. The position of the nitrogen atom can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.
Hypothetical Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| 1-Phenyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | 32 | 64 | 128 |
| 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | 16 | 32 | 64 |
| 1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | 64 | 128 | 256 |
| Ciprofloxacin (Bacterial Standard) | 1 | 0.5 | N/A |
| Fluconazole (Fungal Standard) | N/A | N/A | 8 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
Anti-inflammatory Activity
The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. The anti-inflammatory activity of pyrazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The pyridinyl-pyrazole-carbaldehyde isomers could potentially exhibit anti-inflammatory effects by modulating inflammatory pathways.
Figure 2: Hypothetical mechanism of anti-inflammatory action.
Structure-Activity Relationship (SAR) Insights
Based on the broader class of pyridinyl-pyrazole derivatives, we can extrapolate some potential SAR trends:
-
Position of Pyridine Nitrogen: The basicity and steric accessibility of the pyridine nitrogen are critical. The pyridin-3-yl isomer may offer a balance of electronic effects and steric freedom that could be beneficial for certain biological targets. The pyridin-2-yl isomer's activity might be highly dependent on the specific topology of the binding pocket, while the pyridin-4-yl isomer's conjugated system could lead to different target interactions altogether.
-
Substituents on the Phenyl Ring: The electronic nature and position of substituents on the 1-phenyl ring can modulate the overall electron density of the pyrazole core and influence hydrophobic interactions. Electron-withdrawing or electron-donating groups could be explored to fine-tune the bioactivity.
-
Derivatization of the Carbaldehyde: The carbaldehyde group provides a handle for further chemical modification. Conversion to oximes, hydrazones, or Schiff bases can lead to derivatives with altered pharmacokinetic profiles and potentially enhanced or novel biological activities.
Conclusion and Future Directions
The 1-phenyl-3-(pyridin-yl)-1H-pyrazole-4-carbaldehyde scaffold holds significant promise for the development of novel therapeutic agents. While this guide provides a framework for understanding the potential differences in bioactivity between the pyridin-2-yl, -3-yl, and -4-yl isomers, a definitive comparison requires direct experimental evaluation.
Future research should focus on the parallel synthesis and biological screening of these three isomers against a panel of cancer cell lines, microbial strains, and inflammatory targets. Such studies would provide invaluable quantitative data to establish a clear structure-activity relationship and identify the most promising isomer for further lead optimization. The exploration of derivatives from the carbaldehyde group of each isomer will also be a crucial step in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
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- Desai, N. C., Trivedi, A. R., & Bhatt, N. (2013). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 25(11), 6031.
- Insuasty, B., Tigreros, A., Orozco, F., Quiroga, J., Abonía, R., Nogueras, M., & Cobo, J. (2010). Synthesis of novel (E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones and their evaluation as cytotoxic agents. Bioorganic & medicinal chemistry, 18(14), 4965–4974.
- Kumar, V., & Sharma, P. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(4), 187.
- Rani, P., Srivastava, V. K., & Kumar, A. (2004). Synthesis and anti-inflammatory activity of some new 3-(4-substituted phenyl)-4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-sydnones. Indian journal of chemistry. Section B, Organic including medicinal, 43(1), 157–161.
- Bansal, R. K. (2015). Heterocyclic Chemistry.
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- Verma, A. K., Singh, D., & Kumar, S. (2012). Synthesis of novel 1-(4-chlorobenzoyl)-3-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde derivatives and their evaluation for anti-inflammatory and analgesic activities. Bioorganic & medicinal chemistry letters, 22(15), 5099–5103.
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A Comparative Guide to the Biological Activity of Pyridin-3-yl vs. Pyridin-4-yl Pyrazole Derivatives
For researchers and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological function is paramount. Isosteric modifications, such as altering the position of a nitrogen atom within a pyridine ring, can dramatically influence a compound's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the biological activities of pyridin-3-yl and pyridin-4-yl pyrazole derivatives, focusing on their role as kinase inhibitors. We will dissect the structural rationale for activity differences, present supporting experimental data, and provide detailed protocols for validation.
The Strategic Importance of the Pyridinyl-Pyrazole Scaffold
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to participate in a wide range of biological interactions.[1][2] When combined with a pyridine ring, it creates a pharmacophore adept at targeting the ATP-binding site of protein kinases.[3] Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders.[4]
The critical interaction for many kinase inhibitors is the formation of one or more hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket. The nitrogen atom of the pyridine ring is a superb hydrogen bond acceptor, and its precise location—at the 3-position versus the 4-position—dictates the geometry of this crucial interaction, profoundly impacting binding affinity.
Case Study: p38α MAP Kinase Inhibition
To illustrate the impact of pyridine nitrogen positioning, we will examine a series of pyrazole-based inhibitors developed for p38α mitogen-activated protein (MAP) kinase.[1] p38α is a serine/threonine kinase that is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a high-value target for treating inflammatory diseases.
The core hypothesis in designing these inhibitors is that the pyridine nitrogen must be positioned to accept a hydrogen bond from the backbone NH of a key hinge residue, typically methionine. The following data, derived from a seminal study on pyrazole urea-based p38 inhibitors, demonstrates the stark difference in activity between the pyridin-3-yl and pyridin-4-yl isomers.
Comparative Biological Data
| Compound ID | Structure | Pyridine Isomer | p38α IC50 (nM) |
| Compound A | Structure with Pyridin-4-yl | Pyridin-4-yl | 11 |
| Compound B | Structure with Pyridin-3-yl | Pyridin-3-yl | >10,000 |
Data synthesized from structure-activity relationship studies on p38 MAP Kinase inhibitors.[1]
The experimental data is unequivocal. Compound A , featuring the pyridin-4-yl moiety, is a potent inhibitor of p38α with an IC50 value of 11 nM. In stark contrast, its direct positional isomer, Compound B (pyridin-3-yl), is essentially inactive, with an IC50 greater than 10,000 nM. This dramatic loss of potency—by three orders of magnitude—can be directly attributed to the geometric incompatibility of the pyridin-3-yl nitrogen with the kinase hinge.
Mechanistic Rationale: The Geometry of Hinge Binding
The difference in activity is best understood by visualizing the inhibitor-enzyme interaction. The ATP binding pocket's hinge region presents a specific arrangement of hydrogen bond donors and acceptors. For this class of inhibitors, the backbone amide of Met109 in p38α is the critical hydrogen bond donor.
-
Pyridin-4-yl (Active Isomer): The nitrogen at the 4-position is geometrically aligned to perfectly accept the hydrogen bond from the Met109 backbone NH. This anchors the inhibitor in the active site, allowing other parts of the molecule to make favorable hydrophobic and van der Waals interactions, leading to high-affinity binding.
-
Pyridin-3-yl (Inactive Isomer): When the nitrogen is moved to the 3-position, the vector of its lone pair of electrons is directed away from the Met109 NH. It is sterically and electronically unable to form the required hydrogen bond without inducing significant strain in the molecule and the protein. This loss of the primary anchoring interaction results in a catastrophic drop in binding affinity and, consequently, inhibitory activity.
Visualization of Binding Geometries
The following diagram illustrates the critical difference in the hydrogen bonding interaction between the two isomers within the p38α kinase hinge.
Caption: Geometric compatibility of pyridin-4-yl vs. pyridin-3-yl nitrogen for hinge binding.
Experimental Validation: Protocol for p38α Kinase Assay
To ensure the trustworthiness of the presented data, it is crucial to employ a robust and validated assay methodology. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common and reliable method for measuring kinase activity and inhibition.
Principle:
This assay measures the phosphorylation of a biotinylated substrate peptide by the p38α kinase. A Europium (Eu)-labeled anti-phospho-serine/threonine antibody binds to the phosphorylated peptide. When a Streptavidin-Allophycocyanin (SA-APC) conjugate is added, it binds to the biotin tag, bringing the Eu donor and APC acceptor into close proximity. Excitation of the Eu donor results in FRET to the APC acceptor, generating a strong signal at 665 nm. Inhibitors block peptide phosphorylation, leading to a decrease in the TR-FRET signal.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., Compound A or B) in 100% DMSO.
-
Perform a serial dilution series in DMSO to create working stock solutions.
-
Further dilute the compounds in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to 4X the final desired concentration.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X compound solution to the wells of a low-volume 384-well assay plate. Include wells for a positive control (DMSO vehicle, 0% inhibition) and a negative control (no enzyme, 100% inhibition).
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X enzyme/substrate mix containing recombinant p38α kinase and a biotinylated substrate peptide (e.g., Biotin-ATF2) in assay buffer.
-
Add 10 µL of the 2X enzyme/substrate mix to each well.
-
-
Initiation of Kinase Reaction:
-
Prepare a 4X ATP solution in assay buffer. The final concentration should be at or near the Km of ATP for p38α.
-
Add 5 µL of the 4X ATP solution to each well to initiate the reaction. The final volume is now 20 µL.
-
Shake the plate gently and incubate at room temperature for 60-90 minutes.
-
-
Detection:
-
Prepare a stop/detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction), a Eu-labeled anti-phospho-substrate antibody, and SA-APC.
-
Add 10 µL of the stop/detection buffer to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader, exciting at ~340 nm and recording emissions at 615 nm (Europium) and 665 nm (APC).
-
Calculate the 665/615 emission ratio for each well.
-
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for a TR-FRET based p38α kinase inhibition assay.
Conclusion and Broader Implications
The case of pyridin-3-yl versus pyridin-4-yl pyrazole derivatives as p38α MAP kinase inhibitors serves as a powerful and unambiguous illustration of the principle of positional isomerism in drug design. The data clearly demonstrates that the pyridin-4-yl isomer is vastly superior due to its ability to form a critical hydrogen bond with the kinase hinge region—an interaction that is geometrically impossible for the pyridin-3-yl isomer.
This principle is not limited to p38α; it is a recurring theme across the kinome.[5] When developing kinase inhibitors based on a pyridinyl scaffold, medicinal chemists must consider the specific topology of the target's hinge region. While the pyridin-4-yl motif is often successful, some kinases may have different hinge conformations or binding modes where a pyridin-3-yl or even a pyridin-2-yl moiety could be optimal. Therefore, the synthesis and parallel evaluation of all positional isomers is a critical step in the structure-activity relationship (SAR) exploration during lead optimization. Failure to do so may result in overlooking a highly potent and selective clinical candidate. This guide underscores the necessity of a rational, structure-based approach, supported by robust and reproducible experimental data, to successfully navigate the complexities of modern drug discovery.
References
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Kamenecka, T., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1647-1651. Available at: [Link]
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El-Sayed, M. A. A., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(32), 22359-22375. Available at: [Link]
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Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Nature Structural & Molecular Biology, 9, 268-272. Available at: [Link]
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Scaffidi, J. P., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(40), 27297-27306. Available at: [Link]
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Wanode, D. M., et al. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Abdel-Aziz, A. A.-M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(21), 5048. Available at: [Link]
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Arslan, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available at: [Link]
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Amin, K. M., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Bioorganic Chemistry, 114, 105105. Available at: [Link]
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Rilova, E., et al. (2021). Discovery of N‑[4-(1H‑Pyrazolo[3,4‑b]pyrazin-6-yl)-phenyl]- sulfonamides as Highly Active and Selective SGK1 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12924-12938. Available at: [Link]
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Wanode, D. M., et al. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. ResearchGate. Available at: [Link]
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Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(15), 3314-3323. Available at: [Link]
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Ferreira, L. G., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 28(13), 5169. Available at: [Link]
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Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available at: [Link]
-
Al-Otaibi, F. M., et al. (2023). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. Available at: [Link]
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Mohammadhosseini, A., et al. (2016). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 15(2), 419-428. Available at: [Link]
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Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1606-1620. Available at: [Link]
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Engel, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. Available at: [Link]
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Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622-1635. Available at: [Link]
-
Zhang, Z., et al. (2022). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
This document provides essential procedural guidance for the safe and compliant disposal of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde. As a compound frequently utilized in drug discovery and medicinal chemistry for its role as a versatile building block, its handling and disposal demand a rigorous, safety-first approach.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep understanding and foster a culture of self-validating safety in the laboratory.
Hazard Identification and Risk Assessment: A Structural Approach
Before any disposal protocol can be established, a thorough understanding of the molecule's intrinsic hazards is paramount. The structure of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde contains several functional groups that dictate its classification as a hazardous chemical waste.
-
Pyrazole Core: The pyrazole nucleus is a biologically active scaffold found in numerous pharmaceuticals.[3][4][5] Its presence suggests potential biological activity, necessitating that it be kept out of the environment.
-
Pyridine Moiety: The pyridine ring is a significant contributor to the compound's hazard profile. Pyridine itself is classified as a hazardous waste (U196) under the Resource Conservation and Recovery Act (RCRA) in the United States.[6] It is toxic and presents environmental risks.[7][8] Therefore, any waste containing this moiety must be managed accordingly.
-
Carbaldehyde Group: Aldehydes are often skin, eye, and respiratory irritants. Safety Data Sheets (SDS) for analogous pyrazole-carbaldehyde compounds confirm classifications of skin and eye irritation, respiratory irritation, and acute oral toxicity.[9][10] The aggregated GHS information for a similar compound, 3-phenyl-1H-pyrazole-4-carbaldehyde, indicates it is harmful if swallowed.[11]
Given this structural assessment, 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde must be presumed to be a hazardous waste . Disposal must adhere to local, state, and federal regulations.[12][13] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[14][15]
Pre-Disposal Operations: PPE and Waste Minimization
Proper preparation is the foundation of safe waste management. This begins with minimizing waste generation and ensuring the use of appropriate Personal Protective Equipment (PPE) during handling and disposal.
Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against splashes of solutions and accidental contact with solid particles, preventing serious eye irritation.[9][10] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation.[9] Always check glove manufacturer data for compatibility. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
Waste Minimization
A core principle of green chemistry and laboratory safety is the minimization of hazardous waste.[14] Before beginning experimental work, carefully calculate the required quantities of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde to avoid generating excess material that requires disposal.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection, segregation, and storage of waste containing 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde.
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous reactions in a waste container.[16] Never mix incompatible waste streams.
-
Do NOT mix this compound with:
-
Strong Oxidizing Agents
-
Strong Reducing Agents
-
Strong Acids or Bases
-
-
Segregate waste streams based on solvent type. Halogenated and non-halogenated solvent wastes should be collected in separate containers to facilitate proper final disposal by your institution.[16]
The following workflow diagram illustrates the decision process for proper waste segregation.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
